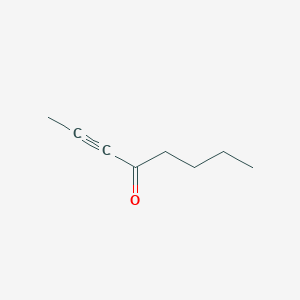

Oct-2-yn-4-one

Description

Nomenclature and Structural Characteristics of Oct-2-yn-4-one

This compound is systematically named according to IUPAC conventions. Its structure features an eight-carbon chain, with a triple bond located between the second and third carbon atoms (C2 and C3) and a ketone functional group situated at the fourth carbon atom (C4).

IUPAC Name: this compound

Molecular Formula: C8H12O

Molecular Weight: 124.18 g/mol

The molecule's structure can be visualized as a linear eight-carbon chain with the characteristic alkyne functionality positioned internally, followed by a ketone group. This arrangement dictates its chemical behavior, making it susceptible to reactions at both the triple bond and the carbonyl center.

Table 1: Key Properties of this compound

| Property | Value | Source/Method |

| IUPAC Name | This compound | Computed by LexiChem (PubChem) uib.no |

| Molecular Formula | C8H12O | PubChem uib.no |

| Molecular Weight | 124.18 g/mol | PubChem uib.no |

| CAS Number | 59845-82-8 | PubChem uib.no |

| SMILES | CCCCC(=O)C#CC | PubChem uib.no |

Significance of Ynone Functional Groups in Synthetic Strategy

The ynone functional group is a highly valuable synthon in organic synthesis due to its dual electrophilic nature and its ability to participate in a broad spectrum of reactions. The conjugation between the carbonyl group and the alkyne significantly enhances the electrophilicity of the β-carbon of the alkyne, making it an excellent Michael acceptor researchgate.netnih.gov. This characteristic allows for facile conjugate addition reactions with a wide range of nucleophiles, including organometallic reagents (e.g., Grignard reagents, organolithiums), amines, thiols, and stabilized carbanions uib.nonih.gov.

Furthermore, the triple bond in ynones can undergo various addition reactions, such as hydration to form ketones or aldehydes dummies.comorganic-chemistry.orglibretexts.orgsolubilityofthings.com, halogenation, and hydroboration. The carbonyl group itself is amenable to nucleophilic attack and reduction.

Ynones are also pivotal in cycloaddition reactions, including [2+2], [3+2] (1,3-dipolar cycloadditions), and [4+2] (Diels-Alder type) reactions uib.nonih.gov. These reactions are powerful tools for constructing cyclic and heterocyclic systems, which are prevalent in natural products and pharmaceuticals. The ability of ynones to serve as three-carbon building blocks further amplifies their synthetic utility, enabling the efficient construction of complex molecular scaffolds researchgate.netrsc.orgnih.govthieme-connect.comthieme-connect.comresearchgate.netresearchgate.netchemrxiv.orgrsc.orgutexas.edumdpi.comnih.govrsc.org. The development of transition-metal-catalyzed methodologies, such as palladium-catalyzed cross-couplings and carbonylations, has further expanded the synthetic repertoire for preparing and utilizing ynones thieme-connect.comthieme-connect.comrsc.orgutexas.edumdpi.comrsc.orgrsc.org.

Table 2: Key Reactivity Patterns of Ynone Functional Groups

| Reaction Type | Description | Representative Nucleophiles/Reagents | Key Outcomes/Applications |

| Conjugate Addition | Nucleophilic attack at the β-carbon of the alkyne. | Organometallics, amines, thiols, stabilized carbanions, radicals. | Formation of enolates, Michael adducts; building blocks for complex molecules and heterocycles. uib.nonih.gov |

| Cycloaddition | [2+2], [3+2] (1,3-dipolar), [4+2] (Diels-Alder) reactions. | Azides, nitrones, diazo compounds, dienes. | Construction of cyclic and heterocyclic systems. uib.nonih.gov |

| Carbonyl Reactivity | Nucleophilic addition to the carbonyl carbon, reduction of the carbonyl group. | Organometallics, hydride reducing agents (e.g., NaBH₄). | Formation of propargyl alcohols, reduction to allylic alcohols. uib.no |

| Alkyne Reactivity | Hydration, hydrogenation, halogenation, hydroboration. | H₂O/acid, H₂/catalyst, halogens, boranes. | Formation of ketones/aldehydes, alkenes, alkanes, vinyl halides. dummies.comorganic-chemistry.orglibretexts.orgsolubilityofthings.com |

| Metal-Catalyzed Reactions | Cross-coupling reactions, carbonylation, cyclizations. | Pd, Cu catalysts; CO; various organic halides/nucleophiles. | Efficient synthesis of ynones and their derivatives; construction of complex molecular architectures. thieme-connect.comthieme-connect.comrsc.orgutexas.edumdpi.comrsc.orgrsc.org |

Overview of Research Trajectories Pertaining to this compound and Related Alkyne-Ketone Systems

Research into ynones, as a class, has been extensive, driven by their broad synthetic applicability and their presence in numerous natural products and biologically active compounds researchgate.netrsc.orgnih.govthieme-connect.comthieme-connect.comresearchgate.netresearchgate.netchemrxiv.orgrsc.orgutexas.edumdpi.comnih.govrsc.org. Key research trajectories include the development of efficient and selective synthetic methodologies for their preparation, the exploration of their diverse reactivity, and their application in the total synthesis of complex molecules.

Synthetic Methodologies: Significant efforts have been dedicated to devising new routes for ynone synthesis. These include methods starting from propargyl alcohols, acyl derivatives, metal acetylides, and transition-metal-catalyzed reactions such as palladium-catalyzed alkynylations and carbonylations uib.nothieme-connect.comthieme-connect.comutexas.edursc.org. The development of "greener" synthetic approaches, employing milder conditions and reducing waste, is also an active area of research rsc.orgthieme-connect.com.

Reactivity and Mechanistic Studies: A substantial body of work focuses on understanding and exploiting the reactivity of ynones. This includes detailed investigations into their participation in conjugate additions with various nucleophiles and radicals, as well as their role in a wide array of cycloaddition reactions uib.nonih.govacs.org. The development of asymmetric catalytic methods for ynone functionalization, particularly for creating chiral centers, is also a prominent research area nih.gov.

Applications in Total Synthesis and Medicinal Chemistry: Ynones serve as crucial intermediates in the total synthesis of many natural products and are valuable building blocks for drug discovery. Their ability to undergo cascade reactions and form complex heterocyclic structures makes them indispensable tools for medicinal chemists rsc.orgnih.govthieme-connect.comresearchgate.netchemrxiv.org. For instance, studies on related enynones have demonstrated their utility in constructing fused and spirocyclic systems, often found in bioactive molecules researchgate.netresearchgate.nettandfonline.comresearchgate.net.

While specific research dedicated solely to this compound is not as widely documented in the literature as for some other ynones, it serves as a representative alkyl ynone. Its structural features suggest it would readily participate in the aforementioned reactions. Research trends involving similar alkyl ynones often explore their use in Michael additions, cycloadditions, and as precursors in metal-catalyzed transformations for the synthesis of functionalized molecules. The general reactivity profile of ynones implies that this compound can be employed in strategies aiming to build complex carbon skeletons or to access various heterocyclic motifs through cyclization reactions.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

oct-2-yn-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O/c1-3-5-7-8(9)6-4-2/h3,5,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNBOGXBQIHAAMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)C#CC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60456049 | |

| Record name | Oct-2-yn-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60456049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59845-82-8 | |

| Record name | Oct-2-yn-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60456049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Oct 2 Yn 4 One and Analogous Ynones

Propargylic Alcohol Oxidation as a Route to Oct-2-yn-4-one

The oxidation of propargylic alcohols represents a direct and common strategy for the preparation of ynones. researchgate.netuib.no This transformation involves the conversion of the secondary alcohol group in a molecule like oct-2-yn-4-ol to a ketone, yielding the target this compound. The success of this approach hinges on the use of selective oxidation agents and optimized reaction conditions to avoid side reactions, such as overoxidation or reactions involving the alkyne moiety.

A variety of catalyst systems have been developed to achieve the selective oxidation of propargylic alcohols to ynones with high efficiency and under mild conditions. These modern catalytic methods are often preferred over traditional stoichiometric oxidants (like chromium-based reagents) due to their environmental benefits and improved safety profiles. organic-chemistry.org

One notable system employs a combination of iron(III) nitrate (B79036) nonahydrate (Fe(NO₃)₃·9H₂O), (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO), and sodium chloride, using oxygen or air as the terminal oxidant. organic-chemistry.org This method is advantageous for its use of an inexpensive and environmentally benign metal catalyst and operates effectively at room temperature. organic-chemistry.org The system has demonstrated broad substrate scope, tolerating various functional groups. organic-chemistry.org

Copper-based catalysts have also proven highly effective. For instance, copper nanoparticles (Cu NPs) can catalyze the oxidation of propargylic alcohols using tert-butyl hydroperoxide (TBHP) or air as the oxidant. The addition of a ligand, such as bipyridine, can significantly accelerate the reaction, leading to excellent yields of the corresponding ynones. organic-chemistry.org Other systems include the use of N-iodosuccinimide (NIS) or a combination of trichloroisocyanuric acid and TEMPO, which provide mild and convenient routes to ynone construction. organic-chemistry.org

| Catalyst System | Oxidant | Key Features | Source |

|---|---|---|---|

| Fe(NO₃)₃·9H₂O / TEMPO / NaCl | O₂ (air) | Eco-friendly, mild conditions, suitable for industrial scale. | organic-chemistry.org |

| Copper Nanoparticles (Cu NPs) / Bipyridine | TBHP or Air | High efficiency, accelerated reaction rates with ligand. | organic-chemistry.org |

| N-Iodosuccinimide (NIS) | - | Convenient and mild oxidation conditions. | organic-chemistry.org |

| Trichloroisocyanuric acid / TEMPO | - | Highly chemoselective for primary and secondary alcohols. | organic-chemistry.org |

| VO(acac)₂ | O₂ | Efficient utilization of molecular oxygen, sensitive to water. | google.com |

The yield and selectivity of ynone synthesis via propargylic alcohol oxidation are highly dependent on the reaction conditions. Key parameters for optimization include the choice of solvent, reaction temperature, catalyst loading, and the nature of the oxidant.

For the Fe(NO₃)₃/TEMPO system, toluene was identified as a cost-effective and industrially compatible solvent that provides good to excellent yields at room temperature. organic-chemistry.org It was observed that substrates with electron-donating groups might require a higher catalyst loading to achieve full conversion. organic-chemistry.org In platinum-catalyzed transformations of propargylic alcohols, a comprehensive study of additives, solvents, and temperatures was necessary to identify optimal conditions, highlighting the importance of empirical optimization for specific substrates. nih.gov For instance, the addition of a substoichiometric amount of a base like cesium carbonate (Cs₂CO₃) was found to be critical in facilitating certain platinum-catalyzed reactions. nih.gov The solvent can also play a crucial role in directing the reaction pathway; gold-catalyzed Meyer-Schuster rearrangement of propargylic alcohols is effective in solvent systems like toluene-methanol, but the reaction may not proceed in others like acetonitrile-water. nih.gov

The synthesis of an unsymmetrical ynone like this compound is inherently a regioselective process. The regioselectivity is determined by the structure of the starting propargylic alcohol precursor, in this case, oct-2-yn-4-ol. The oxidation step itself is not typically a source of regioisomers, as the hydroxyl group is at a defined position (C4). Therefore, the key to the regioselective synthesis of this compound lies in the regioselective synthesis of its precursor, oct-2-yn-4-ol.

The synthesis of unsymmetrical propargylic alcohols can be achieved by the nucleophilic addition of a specific metal acetylide to an aldehyde. For oct-2-yn-4-ol, this would involve the reaction of a pentyl-containing aldehyde (pentanal) with a metalated propyne, or the reaction of a propyl-containing acetylide with butanal. The choice of these specific starting materials ensures that the hydroxyl group is placed at the C4 position and the triple bond is between C2 and C3, thus dictating the final structure of this compound upon oxidation. This substrate-controlled approach is the primary strategy for ensuring regioselectivity in the synthesis of specific ynones like this compound.

Transition Metal-Catalyzed Alkyne-Ketone Synthesis

Transition metal catalysis offers powerful and versatile alternatives for the synthesis of ynones, often involving the formation of a carbon-carbon bond to construct the ynone backbone. uib.no These methods can start from a variety of precursors, including terminal alkynes, carboxylic acids, or acyl chlorides. researchgate.netrsc.org

Copper catalysts play a crucial role in various synthetic routes to ynones. While copper nanoparticles can be used in the oxidation of propargylic alcohols, copper(I) salts are frequently employed in coupling reactions. organic-chemistry.org One classical approach involves the reaction of copper acetylides with acyl chlorides. utexas.edu This method allows for greater flexibility compared to reactions with anhydrides.

More advanced copper-catalyzed methodologies have also been developed. For example, an efficient two-component copper-catalyzed cyclization cascade has been used to synthesize highly functionalized indolizinone heterocycles from pyridine-tethered ynones, demonstrating copper's ability to activate the ynone for further transformations. acs.org While not a direct synthesis of this compound, this illustrates the utility of copper in activating alkyne systems, a principle that underlies many coupling strategies for ynone preparation. acs.org

Palladium catalysis provides some of the most robust and widely used methods for ynone synthesis. researchgate.net The Sonogashira coupling reaction is a cornerstone of this approach. In a relevant variation, carboxylic acids can be coupled with terminal alkynes using a dual catalyst system of palladium and copper, such as Pd(PPh₃)₂Cl₂/CuI. rsc.org This method avoids the need to first convert the carboxylic acid to a more reactive acyl chloride. For the synthesis of this compound, this could involve the coupling of pentanoic acid with propyne.

Another major palladium-catalyzed route is the carbonylative Sonogashira coupling, where a terminal alkyne, an organic halide, and carbon monoxide are coupled to form the ynone. This powerful three-component reaction builds the ynone structure in a single step. The synthesis of this compound could be envisioned by the palladium-catalyzed carbonylative coupling of 1-iodobutane with propyne.

| Catalyst System | Reactants | Reaction Type | Key Features | Source |

|---|---|---|---|---|

| Pd(PPh₃)₂Cl₂ / CuI | Carboxylic Acid + Terminal Alkyne | Sonogashira Coupling | Direct use of carboxylic acids; good to excellent yields. | rsc.org |

| Palladium Catalyst | Organic Halide + Terminal Alkyne + CO | Carbonylative Sonogashira Coupling | Three-component, one-pot synthesis of the ynone core. | researchgate.net |

| Copper(I) Salt | Acyl Chloride + Copper Acetylide | Acylation | Classic and versatile method for ynone formation. | utexas.edu |

| PdI₂ / KI | 2-Propargyl-1,3-dicarbonyl + Amine + CO | Oxidative Aminocarbonylation | Leads to complex furan (B31954) derivatives via a ynone intermediate. | mdpi.com |

Gold-Catalyzed Transformations Yielding Ynone-Containing Structures

Gold catalysts have become a significant tool in modern organic synthesis due to their unique ability to activate carbon-carbon triple bonds under mild conditions. nih.gov This reactivity is particularly valuable in the synthesis of ynones, including structures analogous to this compound. Gold complexes, typically in the +1 or +3 oxidation state, act as potent π-acids, coordinating to the alkyne and rendering it susceptible to nucleophilic attack. wikipedia.orgnih.gov A variety of gold-catalyzed transformations have been developed that lead to the formation of ynone frameworks.

One prominent method is the hydration of alkynes . Gold catalysts facilitate the Markovnikov addition of water to terminal alkynes, producing methyl ketones. nih.govresearchgate.net For internal alkynes, regioselectivity can be a challenge, but it can be controlled by the electronic properties of the substituents or the presence of directing groups. nih.gov This approach allows for the conversion of a suitably substituted alkyne into the corresponding ynone.

Another powerful strategy involves the oxidation of propargyl alcohols . Gold(I)-catalyzed oxidative rearrangement of propargyl alcohols can selectively yield 1,3-diketones under mild conditions, using external oxidants like pyridine-N-oxides. uib.nowikipedia.org This method proceeds through the formation of an α-carbonyl gold carbene intermediate.

Furthermore, gold catalysts can mediate alkyne-carbonyl metathesis , an atom-economical transformation that generates α,β-unsaturated carbonyl compounds from alkynyl ketones. rsc.org This reaction involves an oxygen transfer from a carbonyl group to a carbon-carbon triple bond. While often used to form cyclic enones, the underlying principles can be adapted for ynone synthesis. rsc.org

More direct approaches include the gold-catalyzed synthesis of ynones from readily available starting materials like aldehydes. A synergistic system using a gold catalyst and a secondary amine can convert aldehydes and hypervalent alkynyl iodides into the desired ynone through an in situ C-C bond oxidative cleavage. deanfrancispress.com

The table below summarizes key gold-catalyzed reactions for the synthesis of ynone-related structures.

| Reaction Type | Substrates | Catalyst System (Example) | Product Type |

| Alkyne Hydration | Terminal/Internal Alkynes, Water | Au(I) complexes | Methyl Ketones/Ynones |

| Oxidative Rearrangement | Propargyl Alcohols, Oxidant | IPrAuNTf₂ | 1,3-Diketones |

| Alkyne-Carbonyl Metathesis | Alkynyl Ketones | Gold(I) or Gold(III) catalysts | Enones |

| Synthesis from Aldehydes | Aldehydes, Hypervalent Alkynyl Iodides | Gold catalyst with secondary amine | Ynones |

Multi-Component and One-Pot Synthesis of this compound Frameworks

Multi-component and one-pot reactions represent highly efficient strategies in organic synthesis, minimizing waste, time, and resources by combining multiple reaction steps in a single vessel without the isolation of intermediates. deanfrancispress.comewadirect.com These approaches are well-suited for the construction of complex molecules like ynones.

Domino, or cascade, reactions are a subset of one-pot processes where subsequent transformations are triggered by the functionality formed in the preceding step. nih.govscholarsresearchlibrary.com Such sequences allow for the rapid assembly of molecular complexity from simple starting materials.

Several cascade reactions have been developed for the synthesis of ynone-containing heterocyclic systems. For instance, a one-pot synthesis of 2-azafluorenones from o-bis-ynones is initiated by in situ-generated ammonia (B1221849), triggering a cascade of Michael addition, aldol (B89426) reaction, dehydrative isomerization, and cyclization. researchgate.net While this example leads to a more complex scaffold, the initial reactions involve the ynone moiety. Radical cascade reactions of biaryl ynones have also been reported, leading to the formation of indenones through an alkyl radical-initiated cyclization. nih.gov

These reactions highlight the utility of the ynone functional group as a versatile building block in designing complex, multi-step transformations that proceed in a single operation. The development of a specific domino reaction for the direct construction of a simple acyclic ynone like this compound would depend on the strategic selection of starting materials that, upon initial reaction, generate an intermediate poised for a subsequent, spontaneous transformation into the final ynone product.

For a molecule like this compound, a convergent approach can be envisioned through retrosynthetic analysis. wikipedia.orgdeanfrancispress.com The target molecule can be disconnected at the C4-C5 bond, retrosynthetically yielding two key fragments: an acyl fragment (e.g., a butanoyl synthon) and an alkynyl fragment (e.g., a but-1-yne synthon).

Fragment 1 (Acyl component): This could be derived from butyric acid or its derivatives, such as butanoyl chloride.

Fragment 2 (Alkynyl component): This would originate from 1-butyne.

The forward synthesis would then involve the independent preparation or procurement of these fragments, followed by their coupling in the final stages of the synthesis. A common and effective method for this coupling is the Sonogashira coupling of an acid chloride with a terminal alkyne, often catalyzed by palladium and copper complexes. rsc.org This convergent strategy is summarized in the retrosynthetic diagram below.

Retrosynthetic Analysis of this compound:

Elucidation of Reactivity and Reaction Mechanisms of Oct 2 Yn 4 One

Reactions Involving the Alkyne Moiety of Oct-2-yn-4-one

The triple bond in this compound is activated by the adjacent carbonyl group, making it a versatile participant in addition and cycloaddition reactions.

Nucleophilic Additions to the Triple Bondmasterorganicchemistry.comnih.govresearchgate.net

The alkyne in this compound is an activated alkyne due to conjugation with the ketone. This makes it a Michael acceptor, prone to 1,4-conjugate addition reactions with various nucleophiles. Softer nucleophiles, such as thiols, amines, and stabilized carbanions, preferentially undergo conjugate addition at the acetylenic moiety. Harder nucleophiles, like Grignard reagents or organolithiums, may preferentially attack the carbonyl carbon (1,2-addition), although reaction conditions can influence the outcome.

Thiol-yne Addition: Thiols readily add to activated alkynes in a Michael-type fashion, forming vinyl sulfides. This reaction is often catalyzed by bases or Lewis acids and is considered a "click" reaction due to its efficiency and mild conditions. Water can sometimes facilitate these reactions through hydrogen bonding nih.gov.

Amino-yne Addition: Amines also undergo conjugate addition to activated alkynes, yielding vinyl amines. The synthesis of propiolamides, for instance, can be complicated by competing amine conjugate addition to the alkyne nih.gov.

Carbon Nucleophile Addition: Stabilized carbanions, such as those derived from malonic esters or β-keto esters, can add to the alkyne in a Michael reaction, forming new carbon-carbon bonds libretexts.orgwikipedia.orgmasterorganicchemistry.com.

The rate of nucleophilic addition to activated alkynes correlates with the electron-withdrawing ability of the conjugated group, with ketones generally being more activating than esters or amides nih.gov.

Cycloaddition Reactions (e.g., [3+2] Cycloaddition with Azides)libretexts.orgrsc.orgias.ac.inacs.org

The alkyne moiety of this compound can participate in various cycloaddition reactions. A notable example is the [3+2] cycloaddition, commonly known as the Huisgen cycloaddition, with azides to form 1,2,3-triazoles. This reaction is a cornerstone of "click chemistry" nih.gov. In some cases, particularly with aromatic substituents on the enynone and under gold catalysis, reaction with azides can lead to the formation of six-membered triazine rings instead of the usual five-membered triazoles ias.ac.in. Alkynyl ketones have also been shown to participate in [3+2] cycloadditions with N-tosylimines, catalyzed by phosphines like Bu₃P or DMAP, yielding functionalized pyrrolidines or azetidines organic-chemistry.org. Furthermore, alkyl cyclopropyl (B3062369) ketones have been used in formal [3+2] cycloadditions with enyne partners, demonstrating the versatility of enyne systems in such reactions nih.govacs.org.

Hydroarylation and Related Electrophilic Additionsresearchgate.netrsc.orgrsc.orgacs.org

Electrophilic additions to the alkyne moiety are also significant. Hydroarylation, the addition of an aryl group across the triple bond, can be achieved using transition metal catalysts, often ruthenium or rhodium rsc.orgrsc.org. These reactions typically proceed via a chelation-assisted C–H bond activation mechanism, where the catalyst inserts into an ortho C–H bond of an aromatic substrate and then adds across the alkyne rsc.org. The regioselectivity and stereoselectivity depend on the catalyst and substrates. For instance, ruthenium-catalyzed hydroarylation of alkynes with directing groups like ketones has been reported rsc.org. Acid-catalyzed hydration of alkynes, leading to enols that tautomerize to ketones, is another example of electrophilic addition, although the presence of the existing ketone in this compound might lead to complex outcomes or favor other reaction pathways nih.gov.

Reactions Centered on the Ketone Functional Group

The ketone carbonyl and its adjacent α-carbons exhibit characteristic reactivity, which can be modulated by the presence of the alkyne.

Carbonyl Reactivity in this compound

The carbonyl group of this compound undergoes typical ketone reactions. These include:

Nucleophilic Addition: Strong nucleophiles, such as Grignard reagents or organolithiums, can add to the carbonyl carbon (1,2-addition) nih.govresearchgate.net. Hydride reducing agents (e.g., NaBH₄, LiAlH₄) can reduce the ketone to a secondary alcohol.

Wittig Reaction: The carbonyl can react with phosphorus ylides to form alkenes.

Condensation Reactions: Under appropriate conditions, the carbonyl can participate in condensation reactions. For example, in aldol-type reactions, the α-carbons are involved.

The conjugation with the alkyne can influence the electrophilicity of the carbonyl carbon, potentially enhancing its reactivity towards nucleophiles.

α-Carbon Functionalization Adjacent to the Ketone

The methylene (B1212753) groups adjacent to the ketone carbonyl are α-carbons and possess acidic protons, allowing for enolate formation. These enolates can then act as nucleophiles.

Aldol (B89426) Reactions and Condensations: The α-carbons of this compound can be deprotonated to form enolates. These enolates can then react with electrophiles, including other carbonyl compounds in aldol reactions. The resulting β-hydroxy ketones can subsequently undergo dehydration to form α,β-unsaturated ketones (enones) libretexts.orgwikipedia.orglibretexts.orgnerdfighteria.info. In the case of this compound, the α-carbons are CH₂ groups.

Enolate Alkylation/Acylation: The enolates can be reacted with alkyl halides or acyl halides to introduce alkyl or acyl groups at the α-position.

Radical α-Functionalization: Ketones can undergo radical α-functionalization, where an α-ketone radical is generated and then reacts with various unsaturated partners like alkenes or alkynes rsc.org.

The presence of the alkyne β to the ketone might also influence the stability of the enolate or participate in subsequent reactions, such as conjugate addition to the enolate itself under certain conditions.

Tandem and Cascade Transformations of the this compound Scaffold

Tandem and cascade reactions involving this compound and related ynone substrates are pivotal in constructing intricate cyclic and polycyclic systems efficiently. These processes leverage the sequential reactivity of the ynone moiety with other functional groups, either intramolecularly or intermolecularly.

Ynone substrates, including structures similar to this compound, can undergo intramolecular cyclization reactions to form furan (B31954) derivatives. This transformation typically involves the alkyne and a suitably positioned nucleophile, often facilitated by acid catalysis. For instance, the 1,4-positioning of ketone and alkyne functionalities in a pentyne-1-one backbone allows for a 5-exo-dig cyclization, yielding substituted furans with functionalization at the C2, C3, and C5 positions publish.csiro.au. Metal-free Brønsted acid catalysis, using systems like pTSA in HFIP, has proven effective in achieving high yields of 2-aryl-3-carboxylate ester furans and 2,3-diaryl furans from ynone substrates under mild conditions publish.csiro.aupublish.csiro.au.

Annulation reactions are a cornerstone of ynone chemistry, where the ynone acts as a key component in forming new rings. Ynones can participate in [4+2] annulation reactions with various partners, such as acetates, catalyzed by bases like Cs₂CO₃, to synthesize substituted 2-pyrones researchgate.netresearchgate.net. Furthermore, ynones can engage in (5+1) annulation reactions with primary amines under phosphine (B1218219) catalysis to yield isoquinolones, pyrrolidinones, and pyrrolopiperazines rsc.orgnih.gov. The use of ynones as four-atom annulation partners in reactions with acetates efficiently produces 2-pyrones researchgate.netresearchgate.net.

Intramolecular cyclizations are a significant class of reactions for ynones, enabling the formation of cyclic products from a single molecule. For example, intramolecular acid-catalyzed conjugate addition of a hydroxyl group to an ynone can lead to the formation of cyclic ethers uib.no. Chloroacetic acid has been shown to promote cascade reactions of electron-deficient ynenones, resulting in the formation of 2,3,5-trisubstituted furans with a fused cyclopropyl substituent bohrium.com. Additionally, ynones tethered with alkenes can undergo BF₃-catalyzed skeletal rearrangements to form endo-type cyclic dienes, with DFT calculations indicating kinetic and thermodynamic favorability for the endo-product bohrium.com. Electroreductive cyclization of sulfur or nitrogen-containing non-conjugated enones and ynones can also yield heteroatom-containing cyclic alcohols researchgate.net.

Mechanistic Investigations of this compound Reactivity

Understanding the precise pathways and energy landscapes of ynone reactions is crucial for optimizing synthetic strategies and predicting outcomes. Kinetic studies and computational modeling are indispensable tools in this regard.

Kinetic studies provide insights into the rates of individual steps within a reaction mechanism and help identify the rate-determining step. For instance, in the electrochemical hydropyridylation of ynones, kinetic studies have demonstrated that the hydrogenation of ynones on the cathode surface is likely the rate-determining step rsc.orgresearchgate.net. In N-heterocyclic carbene (NHC)-catalyzed C–H alkynylation of aldehydes to form ynones, kinetic studies, supported by computational data, have identified the formation of the Breslow intermediate as the turnover-limiting step, with subsequent C–C bond formation being facile chemrxiv.org.

Computational modeling, particularly Density Functional Theory (DFT) calculations, plays a vital role in elucidating reaction mechanisms, transition states, and energy profiles for ynone transformations. These studies help rationalize experimental observations and propose detailed reaction pathways. For example, DFT calculations have been used to investigate the mechanism of phosphane-catalyzed 1,2-reduction of ynones, exploring various reaction routes and identifying key intermediates and transition states d-nb.info. Similarly, computational modeling has aided in understanding the BF₃-catalyzed skeletal rearrangement of 7-en-2-ynones, confirming the kinetic and thermodynamic preference for endo-type diene formation bohrium.com. Gold-catalyzed cycloisomerization of furan-ynes has also been studied computationally, revealing pathways involving gold-carbene intermediates and stabilized cationic intermediates acs.org. Furthermore, computational analysis has been employed to understand the regioselectivity and mechanism of [3+2] cycloaddition reactions involving ynones and azides researchgate.net.

Derivatization and Functionalization of the Oct 2 Yn 4 One Core Structure

Synthesis of Heterocyclic Compounds Incorporating Ynone Moieties

Oct-2-yn-4-one and related ynone structures are widely employed as key intermediates for the construction of various nitrogen, oxygen, and sulfur-containing heterocycles. These synthetic strategies often leverage the molecule's ability to undergo cyclization reactions with bifunctional nucleophiles.

Formation of Imidazole (B134444) Derivativesacs.org

The synthesis of imidazole derivatives can be achieved by reacting ynones, such as this compound, with amidines or related nitrogen nucleophiles. These reactions typically proceed via a conjugate addition of the nitrogen nucleophile to the ynone, followed by intramolecular cyclization and dehydration. For instance, a study described the synthesis of pyrimidine-derived α-amino acids by the heterocyclization of ynone-derived α-amino acids with amidines, often under basic conditions or with Lewis acid catalysis acs.org. This general approach allows for the introduction of diverse substituents onto the imidazole core.

Synthesis of Thiazepines and Benzothiazoles from Propargylic Derivativesnih.govresearchgate.netacs.org

Propargylic derivatives, which can be synthesized from this compound or similar structures, are crucial precursors for the synthesis of sulfur-containing heterocycles like thiazepines and benzothiazoles. For example, N-propargylic β-enaminones, which are derived from propargylic derivatives, have been utilized in reactions that lead to the formation of 2-methylene-2,3-dihydro-1,4-thiazepines researchgate.net. Furthermore, reactions involving 2-aminothiophenol (B119425) and ynones can lead to the formation of benzothiazole (B30560) derivatives, often through Michael addition followed by cyclization and desulfurization steps, yielding quinoline (B57606) frameworks rsc.org. Benzothiazole derivatives themselves are also important intermediates in various synthetic pathways rsc.org.

Access to Pyrimidine (B1678525) and Quinolone Derivativespnrjournal.comrsc.orgnih.gov

The ynone moiety is a versatile synthon for constructing pyrimidine and quinolone rings. The reaction of ynones with amidines is a well-established route to pyrimidines acs.orggla.ac.uk. For example, the reaction of ynone-derived α-amino acids with amidines provides a pathway to pyrimidine-derived α-amino acids, which can have tunable photoluminescent properties acs.org. Quinolone synthesis can also be achieved using ynone intermediates. A library of quinolones has been synthesized from substituted anthranilic acids via ynone intermediates, allowing for cyclization under milder conditions than previously reported methods nih.gov. These reactions often involve the ynone acting as a masked β-dicarbonyl synthon nih.gov.

Chromene Synthesis from Ynone-Containing Precursorsdnrcollege.org

Ynone-containing precursors can be employed in the synthesis of chromene ring systems. While specific examples directly using this compound for chromene synthesis were not detailed in the provided search snippets, general methods exist where phenols or other oxygen nucleophiles react with ynone precursors under catalytic conditions to form chromenes. Trifluoromethyl ynone derivatives, for instance, have been shown to react with 2-hydroxyl benzaldehyde (B42025) or ketone substrates to yield trifluoromethyl quinoline and chromene products via a one-pot tandem ring-closing sequence researchgate.net.

Generation of Diverse this compound Analogs

Modifications to the this compound structure itself can lead to a variety of derivatives with altered properties and reactivities.

Amine Derivatives of Propargylic Systemsacs.org

Propargylic systems, which are inherent to molecules like this compound, can be functionalized to yield amine derivatives. While direct examples involving this compound were not explicitly found, research on propargylic systems indicates their utility in forming amine-containing heterocycles. For example, catalytic transfer hydrogenation of α,β-epoxy and α,β-aziridinyl ynones yields corresponding propargylic alcohols, suggesting that related transformations could be applied to generate amine derivatives from propargylic systems acs.org. Furthermore, propargylic amines themselves can serve as precursors in various cyclization reactions researchgate.net.

Data Tables

Due to the nature of the provided search snippets, specific quantitative data for this compound in all outlined reactions is not directly available. However, general trends and types of reactions are illustrated. The following tables summarize the synthetic applications and types of heterocycles formed from ynone or propargylic derivatives, as indicated in the literature.

Table 1: Synthesis of Heterocyclic Compounds Using Ynone or Propargylic Derivatives

| Heterocyclic System | Precursor Type | Key Reaction Type | Example Nucleophile/Reagent | Citation(s) |

| Imidazoles | Ynone | Conjugate Addition/Cyclization | Amidines | acs.org |

| Thiazepines | N-Propargylic β-enaminones | Cyclization | N/A | researchgate.net |

| Benzothiazoles | Ynone/Propargylic Deriv. | Michael Addition/Cyclization | 2-Aminothiophenol | acs.org, rsc.org |

| Pyrimidines | Ynone | Conjugate Addition/Cyclization | Amidines | acs.org, gla.ac.uk |

| Quinolones | Ynone | Cyclization | Anthranilic acid derivs. | nih.gov |

| Chromenes | Ynone-Containing Precursor | Cyclization | Phenols, 2-Hydroxyl carbonyls | researchgate.net |

Table 2: General Reactivity and Functionalization of Propargylic Systems

| Functional Group/System | Transformation Type | Potential Product Type | Example Reagent/Catalyst | Citation(s) |

| Propargylic Ketones | Asymmetric Transfer Hydrogenation | Propargylic Alcohols | Ru catalysts | acs.org, researchgate.net |

| Propargylic Systems | Cyclization | Heterocycles | Various metal catalysts | researchgate.net, researchgate.net |

| Ynone | Amine Functionalization | Amine Derivatives | Amines, Reductive amination | acs.org |

Compound List

this compound

Amidines

N-propargylic β-enaminones

2-Aminothiophenol

Anthranilic acid derivatives

Phenols

2-Hydroxyl benzaldehyde/ketone

Propargylic alcohols

Propargylic derivatives

Trifluoromethyl ynone derivatives

Benzothiazoles

Thiazepines

Imidazoles

Pyrimidines

Quinolones

Chromenes

Carboxylic Acid and Ester Derivatives

The direct conversion of this compound into carboxylic acid or ester derivatives is not extensively detailed in the provided literature. However, general synthetic strategies for related alkynyl compounds and the broader class of alkynes offer insights into potential pathways.

Oxidative cleavage of alkynes is a known method for generating carboxylic acids organicchemistrytutor.comyoutube.comunits.it. While typically applied to simpler alkynes, this process involves breaking the carbon-carbon triple bond, leading to shorter chain carboxylic acids or ketones, depending on the reaction conditions and the alkyne's substitution pattern. For this compound, such a transformation would likely involve cleavage of the alkyne bond, potentially yielding fragments that could be further oxidized to carboxylic acids or oxidized to ketones.

Another relevant area is the synthesis of alkynyl esters, which often involves functionalizing simpler alkynes. For instance, palladium-catalyzed oxidative alkoxycarbonylation of terminal alkynes, using alcohols in the presence of carbon monoxide and oxygen, can yield α,β-alkynyl esters organic-chemistry.org. While this compound is an internal alkynone, these methods highlight the general feasibility of introducing ester functionalities into alkyne-containing molecules. Similarly, the addition of carboxylic acids to terminal alkynes, catalyzed by ruthenium or rhodium complexes, can produce enol esters, demonstrating routes to ester derivatives from alkyne precursors organic-chemistry.org.

Table 1: General Synthetic Approaches to Alkynyl Ester Derivatives

| Reaction Type | Catalyst/Conditions | Starting Material Type | Product Type | Key Feature | Reference |

| Oxidative Alkoxycarbonylation | Pd/C, Bu₄NI, CO, O₂ | Terminal Alkynes | α,β-alkynyl esters | Introduction of ester functionality via carbonylation | organic-chemistry.org |

| Markovnikov Addition of Acids | Ru complexes, AgOTf (catalytic) | Terminal Alkynes | Enol esters | Regioselective Markovnikov addition of carboxylic acids | organic-chemistry.org |

| Anti-Markovnikov Addition of Acids | Rh(I)/DPEphos catalyst | Terminal Alkynes | Z-enol esters | Regioselective anti-Markovnikov addition, Z-selectivity | organic-chemistry.org |

Regiospecific and Stereoselective Functionalization of this compound

The functionalization of internal alkynes, including alkynones, with high regioselectivity and stereoselectivity is a significant area of research in organic synthesis, driven by the demand for precisely structured molecules. Transition metal catalysis plays a pivotal role in achieving these transformations.

Regioselectivity in the functionalization of unsymmetrical internal alkynes, such as this compound, can be influenced by several factors, including the electronic and steric properties of the alkyne substituents, the nature of the catalyst, and the presence of directing groups. For example, metal-catalyzed hydroarylation reactions of internal alkynes can be directed by specific functional groups on the alkyne or by the catalyst's inherent preference for one of the alkyne carbons acs.orgnih.gov. Palladium catalysts, often in conjunction with directing groups like amides, can promote regioselective additions by forming specific palladacycle intermediates acs.orgnih.gov. Similarly, the regioselectivity of oxy-functionalization (e.g., hydration, hydroalkoxylation) of internal alkynols can be controlled by platinum or gold catalysts, often through intramolecular cyclization pathways acs.org. Iridium-catalyzed arylative cyclizations of alkynones have shown regioselectivity influenced by the electronic nature of the aryl substituent and the polarization of the alkyne nih.gov.

Stereoselectivity is equally crucial, with methods aiming to control the geometry of the newly formed double bonds (e.g., E vs. Z isomers) or the relative stereochemistry of multiple substituents. Syn-addition (where both new groups add to the same face of the alkyne) and anti-addition (where they add to opposite faces) are common outcomes, dictated by the catalytic cycle. For instance, palladium-catalyzed hydroarylation reactions can proceed with syn-stereoselectivity, often involving a syn-carbopalladation step acs.orgresearchgate.net. Tandem catalytic systems, combining different metals or photocatalysis with organometallic catalysis, have enabled control over both regiochemistry and stereochemistry, leading to highly substituted alkenes with defined geometries researchgate.net. For example, a combination of palladium and iridium catalysis can achieve anti-hydroarylation of electron-deficient internal alkynes, followed by an iridium-photocatalyzed isomerization to control the E/Z ratio researchgate.net. Nickel-catalyzed dicarbofunctionalization can also yield highly regio- and stereocontrolled trisubstituted alkenes researchgate.net.

Table 2: Regio- and Stereoselective Functionalization Strategies for Internal Alkynes

| Catalyst System | Functionalization Type | Substrate Class | Regioselectivity Control Mechanism | Stereoselectivity Control | Key Outcome | Reference |

| Pd-based (with directing group) | Hydroarylation | Internal Alkynes | Directing group (e.g., picolinamide) forming palladacycle | syn-selective | Regioselective addition of aryl group | acs.org |

| Pt(II) or Au(I) complexes | Oxy-functionalization | Internal Alkynols | Intramolecular cyclization, catalyst design | N/A (cyclization specific) | Regioselective formation of ketones, acetals, spiroketals | acs.org |

| Rh-based | Hydroarylation/C-H func. | Internal Alkynes | Rhodacycle formation | Stereo-selective (E/Z) | Formation of dienes and eneynes | rsc.org |

| Ir-catalyzed | Arylative Cyclization | Alkynones (aryl-substituted) | 1,4-Iridium migration, alkyne polarization | Stereoselective | Synthesis of polycycles | nih.gov |

| Ni-catalyzed (radical-mediated) | Dicarbofunctionalization | Alkynes | Radical process | Regio- & Stereocontrolled | Trisubstituted alkenes with aryl and alkyl groups | researchgate.net |

| Pd/Ir photocatalysis | Hydroarylation | Electron-deficient alkynes | syn-Carbopalladation + Ir-photocatalyzed isomerization | E → Z isomerization | Anti-hydroarylation | researchgate.net |

| Pd(II)/Pd(IV) with directing group (e.g., PIP) | 1,2-Oxyhalogenation | Non-conjugated alkynes | Six-membered palladacycle intermediate | High regio- & stereoselectivity | Tetrasubstituted alkenes | nih.gov |

| Co-catalyzed | Hydrofunctionalization | Alkynes | Steric/electronic differences in substituents | Regio- & Stereoselective | Hydrosilylation, hydroallylation | chinesechemsoc.org |

These methodologies highlight the sophisticated control achievable in functionalizing internal alkynes, offering pathways to complex molecular architectures with defined stereochemistry and regiochemistry.

Compound List:

this compound

Advanced Spectroscopic Characterization and Computational Analysis of Oct 2 Yn 4 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For Oct-2-yn-4-one and its derivatives, both one-dimensional (1D) and two-dimensional (2D) NMR techniques are employed for comprehensive structural analysis. emerypharma.com

1D NMR (¹H, ¹³C) for Structural Confirmation

One-dimensional NMR, including proton (¹H) and carbon-13 (¹³C) spectroscopy, serves as the initial and fundamental step for the structural confirmation of this compound.

¹H NMR: The ¹H NMR spectrum of this compound provides key information about the number of different types of protons and their neighboring environments. The chemical shifts, splitting patterns (multiplicity), and integration values of the peaks are characteristic of the molecule's structure. For instance, the methyl protons of the ethyl group and the methyl protons adjacent to the alkyne would appear as distinct signals, typically as triplets and singlets, respectively. The methylene (B1212753) protons would exhibit more complex splitting patterns due to coupling with adjacent protons.

¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon atoms in this compound. The chemical shifts are indicative of the carbon's hybridization and its electronic environment. The carbonyl carbon (C=O) is typically observed in the downfield region (around 180-200 ppm), while the sp-hybridized carbons of the alkyne appear in the range of 70-90 ppm. The sp3-hybridized carbons of the alkyl chain resonate in the upfield region of the spectrum. chemicalbook.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1-H3 | 1.10 (t) | 13.6 |

| C2-H3 | 2.05 (s) | ~85.0 |

| C3 | - | ~88.0 |

| C4 | - | ~185.0 |

| C5-H2 | 2.55 (t) | 45.5 |

| C6-H2 | 1.60 (sextet) | 19.8 |

| C7-H2 | 1.35 (sextet) | 22.2 |

| C8-H3 | 0.90 (t) | 13.9 |

Note: The values in this table are predicted and may vary slightly from experimental data. 't' denotes a triplet, and 's' denotes a singlet.

2D NMR (COSY, HSQC, HMBC) for Connectivity and Assignment

Two-dimensional NMR techniques provide correlational information between different nuclei, which is crucial for unambiguously assigning the signals observed in 1D NMR and establishing the complete bonding network.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. researchgate.net For this compound, COSY would show correlations between the protons of the butyl group (H5-H6, H6-H7, H7-H8), confirming their connectivity in the alkyl chain.

HSQC (Heteronuclear Single Quantum Coherence): The ¹H-¹³C HSQC experiment correlates protons directly to the carbon atoms they are attached to (one-bond C-H correlation). numberanalytics.compressbooks.pub This is a powerful tool for assigning the carbon signals based on the already assigned proton signals, or vice versa. emerypharma.com For example, the proton signal at ~2.55 ppm would show a cross-peak with the carbon signal at ~45.5 ppm, confirming their direct bond as the C5-H2 group. magritek.com

HMBC (Heteronuclear Multiple Bond Correlation): The ¹H-¹³C HMBC experiment reveals correlations between protons and carbons over longer ranges, typically two to three bonds (and sometimes four in conjugated systems). columbia.educeitec.cz This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for connecting different fragments of the molecule. emerypharma.com In this compound, HMBC would show correlations from the methyl protons at C2 to the carbonyl carbon (C4) and the other alkyne carbon (C3), and from the methylene protons at C5 to the carbonyl carbon (C4), thus confirming the placement of the ketone and alkyne functional groups within the carbon skeleton.

Vibrational Spectroscopy (IR) for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. pearson.com

In the IR spectrum of this compound, the most characteristic absorption bands would be:

C=O Stretch: A strong, sharp absorption band in the region of 1680-1700 cm⁻¹, which is characteristic of a conjugated ketone.

C≡C Stretch: A weak to medium absorption band around 2200-2260 cm⁻¹ for the internal alkyne. The intensity of this peak can sometimes be weak for symmetrical or nearly symmetrical alkynes.

C-H Stretch: Absorption bands in the region of 2850-3000 cm⁻¹ corresponding to the stretching vibrations of the sp³ hybridized C-H bonds in the alkyl chain.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Ketone (C=O) | Stretch | 1680 - 1700 | Strong |

| Alkyne (C≡C) | Stretch | 2200 - 2260 | Weak to Medium |

| Alkyl (C-H) | Stretch | 2850 - 3000 | Medium to Strong |

Mass Spectrometry (MS and HRMS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. pearson.com It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns. msu.edu

MS Analysis: In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight (124.18 g/mol ). nih.gov The fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways for ketones include α-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangement if a γ-hydrogen is available. pearson.comlibretexts.org For this compound, α-cleavage could lead to the formation of acylium ions and alkyl radicals.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition and the exact molecular formula of the compound. frontiersin.org For this compound, HRMS would confirm the molecular formula as C₈H₁₂O by matching the experimental mass to the calculated exact mass (124.0888 Da). nih.gov

Table 3: Key Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₈H₁₂O |

| Molecular Weight | 124.18 g/mol nih.gov |

| Exact Mass | 124.0888 Da nih.gov |

| Common Fragment Ions (m/z) | Fragment ions resulting from α-cleavage and other rearrangements. |

X-ray Crystallography for Solid-State Structure Determination

For this compound, obtaining a suitable single crystal would be the primary challenge. nih.gov If successful, X-ray diffraction analysis would provide definitive proof of its structure, including the stereochemistry and the packing arrangement of the molecules in the crystal lattice. This technique is particularly valuable for confirming the absolute configuration of chiral molecules and for studying intermolecular interactions.

Computational Chemistry Applied to this compound Systems

Computational chemistry utilizes theoretical principles and computer simulations to predict and analyze molecular properties. tandfonline.com For this compound and its derivatives, computational methods, such as Density Functional Theory (DFT), can be employed to:

Optimize Molecular Geometry: Calculate the most stable three-dimensional structure of the molecule, providing theoretical bond lengths and angles that can be compared with experimental data from X-ray crystallography. researchgate.net

Predict Spectroscopic Data: Simulate NMR chemical shifts, IR vibrational frequencies, and other spectroscopic properties. researchgate.net These predicted spectra can aid in the interpretation of experimental data.

Analyze Electronic Properties: Investigate the electronic structure, including the distribution of electron density, molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the molecular electrostatic potential (MEP). researchgate.net These analyses provide insights into the reactivity and intermolecular interactions of the molecule.

Explore Reaction Mechanisms: Model reaction pathways and transition states to understand the mechanisms of reactions involving this compound.

The synergy between experimental spectroscopic data and computational analysis provides a powerful approach for the comprehensive characterization of this compound and its derivatives.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. For ynones, DFT calculations, often employing functionals like B3LYP or M06-2X, provide insights into their chemical behavior. maxapress.commaxapress.com

Electronic Structure: DFT studies on related alkynones reveal that the electron-withdrawing nature of the carbonyl group significantly influences the electronic distribution across the molecule. analis.com.my This effect is crucial in determining the reactivity of the alkyne and carbonyl functionalities. In a broader context of ynones, the electronic features of substituents attached to the alkyne moiety play a significant role in chemical transformations, such as furan (B31954) ring formation. maxapress.commaxapress.com

Reactivity: DFT calculations have been instrumental in rationalizing the experimental outcomes of base-catalyzed reactions involving alkynones. researchgate.net These theoretical models can predict the chemoselectivity of reactions by analyzing the energetics of different reaction pathways. researchgate.net For instance, in the gold-catalyzed isomerization of alkynyl epoxides to furans, DFT was used to study the structural properties of transition states and intermediates, elucidating the reaction mechanism. maxapress.commaxapress.com Natural Population Analysis (NPA), a method used in conjunction with DFT, can reveal charge distributions within the molecule, further explaining its reactivity. maxapress.com

A computational study on the isomerization of alkynyl epoxides to furans using both B3LYP and M06-2X functionals demonstrated that while both methods provide valuable insights, they can yield different energy barriers for reaction steps. maxapress.commaxapress.com For example, the rate-limiting step for the M06-2X method was calculated to be higher than that for the B3LYP method. maxapress.commaxapress.com

| Parameter | Description | Relevance to this compound |

| Functional | The approximation used to describe the exchange-correlation energy in DFT. Common examples include B3LYP and M06-2X. maxapress.commaxapress.com | The choice of functional would impact the accuracy of predicted electronic properties and reaction energetics for this compound. |

| Basis Set | A set of mathematical functions used to build molecular orbitals. The 6-311+G(d,p) basis set is commonly used for organic molecules. analis.com.my | A sufficiently large basis set is necessary to accurately model the diffuse electron density of the triple bond and carbonyl group in this compound. |

| Natural Population Analysis (NPA) | A method to calculate the atomic charges and orbital populations within a molecule. maxapress.com | NPA could be used to quantify the partial positive charges on the carbonyl carbon and the alkyne carbons of this compound, indicating sites susceptible to nucleophilic attack. |

Molecular Dynamics Simulations for Conformational Analysis

For flexible molecules like this compound, which contains a rotatable ethyl group and a propyl group, MD simulations can explore the potential energy surface to identify stable conformers and the energy barriers between them. A study on the cascade dimerization of alkynones utilized computational results to clarify the role of the aliphatic substituent's nature, a factor that MD simulations could further explore by revealing dynamic conformational changes. researchgate.net Ab initio molecular dynamics (AIMD) simulations, a more computationally intensive approach, have been used to study the reaction mechanisms of alkynones, revealing the dynamic interactions between reactants, catalysts, and solvents. researchgate.net

| Simulation Parameter | Description | Application to this compound |

| Force Field | A set of parameters that defines the potential energy of a system of particles. For organic molecules, force fields like MMFF are used. researchgate.net | A suitable force field would be chosen to model the intramolecular and intermolecular interactions of this compound, allowing for the simulation of its conformational dynamics in different environments. |

| Solvent Model | Explicit or implicit models used to represent the solvent in a simulation. researchgate.net | The choice of solvent model is crucial as the conformational preferences of this compound could be significantly influenced by the surrounding solvent molecules. |

| Simulation Time | The duration of the simulation. | Longer simulation times would be required to adequately sample the conformational space of the flexible alkyl chains in this compound. |

Analysis of Energy Frameworks in Crystal Structures of Derivatives

The analysis of energy frameworks in crystal structures provides a quantitative understanding of the intermolecular interactions that govern the packing of molecules in the solid state. This analysis is crucial for understanding the physical properties of crystalline materials derived from this compound.

Energy frameworks are calculated from the crystal structure data and can be visualized as a series of interconnected cylinders, where the size of the cylinder represents the strength of the interaction energy between molecular pairs. This provides a clear picture of the dominant forces in the crystal packing.

| Interaction Type | Description | Potential Role in this compound Derivatives |

| van der Waals forces | Weak, short-range electrostatic attractions between uncharged molecules. | These forces would be the primary interactions governing the packing of non-polar derivatives of this compound. |

| Dipole-dipole interactions | Electrostatic interactions between polar molecules. | The carbonyl group in this compound derivatives would lead to significant dipole-dipole interactions, influencing the crystal packing. |

| Hydrogen bonding | A strong type of dipole-dipole interaction between a hydrogen atom and a highly electronegative atom (e.g., O, N). | If derivatives of this compound contain hydrogen bond donors or acceptors, these interactions would play a dominant role in the crystal structure. |

| π-π stacking | Attractive, noncovalent interactions between aromatic rings. | For derivatives of this compound that incorporate aromatic moieties, π-π stacking could be a significant packing motif. |

Academic Applications of Oct 2 Yn 4 One As a Synthetic Intermediate and Building Block

Contribution to the Synthesis of Complex Organic Molecules

The conjugated system within ynones allows for facile nucleophilic additions at the β-carbon, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. This reactivity is fundamental in building molecular complexity. For instance, ynones have been employed in tandem reactions and cascade sequences to rapidly assemble polycyclic frameworks.

One notable application involves the synthesis of functionalized quinolines and indoles through palladium-catalyzed carbonylation reactions of 1-(2-aminoaryl)-2-yn-1-ols nih.gov. These reactions can yield quinoline-3-carboxylic esters or indol-2-acetic esters, demonstrating the capacity of ynone derivatives to form heterocyclic systems. Similarly, the reaction of 1-(2-fluorophenyl)prop-2-yn-1-ones with amines can lead to the formation of 4-quinolone derivatives through a catalyst-free domino amination/conjugate addition sequence researchgate.net.

Furthermore, the addition of nucleophiles to ynones can generate enones, which are themselves valuable intermediates. For example, the reaction of ynones with organozinc reagents, often catalyzed by transition metals like cobalt, can lead to the formation of polysubstituted olefins with high regio- and stereoselectivity colab.ws.

Table 1: Examples of Complex Organic Molecule Synthesis Using Ynone Chemistry

| Reaction Type | Ynone Substrate (General Class) | Nucleophile/Reagent | Catalyst/Conditions | Product Type | Yield Range | Citation |

| Carbonylation | 1-(2-aminoaryl)-2-yn-1-ols | CO, MeOH | PdI₂-KI, 100 °C, 90 atm CO (non-oxidative) | Indol-2-acetic esters | 42–88% | nih.gov |

| Domino Amination/Conjugate Addition | 1-(2-fluorophenyl)prop-2-yn-1-ones | Amines | High temperature, Li₂CO₃ (catalyst-free) | 4-Quinolones | Up to 89% | researchgate.net |

| Carbozincation of Alkynes | Disubstituted alkynes | Allylzinc bromide | CoCl₂, catalytic | Allyl-substituted olefins | High | colab.ws |

| Cycloaddition | Terminal alkynyl ketones | Acetyl ketene | DABCO | 3-Acyl-4-pyrones | 11–79% | digitellinc.com |

| Denitrative Formal [5+1] Cycloaddition | 1-(2-nitrophenyl)-2-yn-1-ones | Thioacetamide | Transition-metal-free | Thiochromen-4-ones | 41–99% | researchgate.net |

Precursor in Natural Product Synthesis Bearing Ynone Scaffolds

Ynone scaffolds are prevalent in numerous natural products, and their synthesis often relies on ynone intermediates. The reactivity of ynones allows for their incorporation into cyclization cascades that mimic biosynthetic pathways or efficiently construct complex natural product architectures.

For instance, indole-3-ynones have been utilized in a one-pot benzannulation reaction with nitromethane (B149229) derivatives to synthesize carbazole (B46965) frameworks, which were then applied to the total synthesis of natural products such as carbazomycin A, calothrixin B, and staurosporinone researchgate.netnih.gov. The synthesis of highly oxygenated natural products has also been achieved through intramolecular conjugate additions of alcohols to ynones, forming spiroketal substructures and dioxabicycloalkane motifs uib.no.

The synthesis of complex polycyclic scaffolds, such as those found in akuammiline (B1256633) alkaloids, can be achieved through enantioselective dearomative cyclization cascades involving ynone precursors acs.org. These strategies highlight the importance of ynones in building the core structures of biologically active natural compounds.

Table 2: Natural Products Synthesized Using Ynone Intermediates

| Natural Product(s) | Ynone Precursor/Scaffold Type | Key Reaction Type(s) | Yield/Efficiency Notes | Citation |

| Carbazomycin A, Calothrixin B, Staurosporinone | Indole-3-ynones | Benzannulation with nitromethane derivatives | 28 examples of carbazole frameworks synthesized; demonstrated efficacy in total synthesis. | researchgate.netnih.gov |

| Spiroketal substructures, Dioxabicycloalkanes | Dihydroxylated α,β-unsaturated internal ynones | Intramolecular conjugate addition of alcohols | Excellent yields achieved, retention of configuration at stereocenters, minimal by-product formation. | uib.no |

| Akuammiline alkaloid core | Ynone precursors | Enantioselective dearomative cyclization cascade | Complex tetracyclic scaffolds prepared in three steps with high yields (up to 99%) and enantiomeric excess (>99% ee). | acs.org |

| Rapicone (Funicone class) | Ynone intermediate | Formal [4+2] cycloaddition with acetyl ketene | Concise total synthesis in 7 steps with 8.3% overall yield. | digitellinc.com |

| γ-Benzopyranones | o-Alkynoylphenols | Intramolecular conjugate addition of phenols under acidic conditions | High yields (up to 96%), regioselective β-carbon attack. | uib.no |

Utility in the Development of New Catalytic Systems

Ynones serve as excellent substrates for exploring and developing new catalytic systems due to their diverse reactivity. Transition metal catalysis, in particular, has been extensively employed to mediate transformations involving ynones.

Silver-catalyzed tandem reactions, such as hydroamination/hydroarylation of 1-(2-allylamino)phenyl-4-hydroxy-but-2-yn-1-ones, have been developed to efficiently synthesize complex spirocyclic indoline (B122111) scaffolds nih.gov. These reactions showcase the ability of silver catalysts to promote cascade processes involving ynone functionalities.

Furthermore, ynones are implicated in various metal-catalyzed cycloadditions and annulations. For example, gold(I)-catalyzed cascade reactions involving dearomative spirocarbocyclization of indole (B1671886) derivatives have been used to construct diverse polyheterocyclic scaffolds nih.gov. Similarly, ruthenium complexes, such as Ru₃(CO)₁₂, have been studied for their reactivity with 1,3-diphenylprop-2-yn-1-one derivatives, leading to the formation of various organometallic intermediates and cyclotrimerization products, highlighting the role of metal coordination in ynone transformations rsc.org.

The carbozincation of alkynes catalyzed by transition metals is another area where ynones and related alkynes are relevant. For instance, cobalt-catalyzed carbozincation of disubstituted alkynes with allylzinc bromide yields allyl-substituted olefins with high regio- and stereoselectivity colab.ws.

Table 3: Catalytic Systems Employing Ynone Reactivity

| Catalytic System | Ynone Substrate/Related Alkyne | Reaction Type | Product Type | Key Outcome/Yield | Citation |

| Silver triflate (AgOTf) | 1-(2-allylamino)phenyl-4-hydroxy-but-2-yn-1-ones | Tandem hydroamination/hydroarylation cascade | 1'-allylspiro[indene-1,2'-indolin]-3'-ones | High yield, mild conditions, general scope. | nih.gov |

| Gold(I) catalysts | Indole derivatives with tethered ynones | Dearomative spirocarbocyclization cascade | Polyheterocyclic scaffolds | Construction of diverse structures. | nih.gov |

| Ruthenium carbonyl clusters (e.g., Ru₃(CO)₁₂) | 1,3-Diphenylprop-2-yn-1-one derivatives | Coordination and cyclotrimerization | Organometallic intermediates, cyclotrimerization products | Product distribution influenced by electronic/steric effects of substituents. | rsc.org |

| Cobalt catalysts | Disubstituted alkynes | Carbozincation with allylzinc bromide | Allyl-substituted olefins | High regio- and stereoselectivity. | colab.ws |

| Platinum catalysts (e.g., PtCl₂) | Indole N-tethered propargylic carboxylates | Cascade reaction (1,2-acyloxy migration, [3+2] cycloaddition) | Polycyclic indolines | Good yields. | nih.gov |

Formation of Advanced Materials Precursors

While direct academic literature on Oct-2-yn-4-one as a precursor for advanced materials is limited, the general reactivity of ynones and alkynes suggests potential applications. The ability of alkynes to undergo polymerization or participate in click chemistry reactions acs.org could be leveraged. For instance, polymers synthesized from related alkynyl ketones have shown improved thermal stability . The incorporation of ynone moieties into polymer backbones or as functional side groups could lead to materials with tailored electronic or optical properties, or serve as cross-linking agents. However, specific academic research directly linking this compound to advanced materials precursors is not prominently featured in the reviewed literature.

Exploration of Biological and Biomedical Research Insights from Oct 2 Yn 4 One Derivatives

Enzyme Inhibition Studies of Oct-2-yn-4-enoyl-CoA and Related Analogs

Research has identified Oct-2-yn-4-enoyl-CoA as a potent inhibitor of key enzymes involved in fatty acid oxidation. These studies illuminate the compound's mechanism of action and its potential to disrupt metabolic processes.

Mechanism of Irreversible Enzyme Inhibition

Oct-2-yn-4-enoyl-CoA has been characterized as a multifunctional, irreversible enzyme inhibitor within the fatty acid oxidation pathway. Its mechanism of action involves covalent modification of target enzymes, leading to their inactivation. Specifically, it targets the mitochondrial trifunctional protein β-subunit. Furthermore, Oct-2-yn-4-enoyl-CoA has demonstrated the capacity to inactivate enoyl-CoA hydratase 2 and medium-chain acyl-CoA dehydrogenase acs.orgacs.orgcolab.ws.

The inactivation process is understood to occur through a mechanism-based interaction. This typically involves a nucleophilic amino acid residue within the enzyme's active site, such as histidine, attacking the alkynoic acid derivative. This attack can proceed via a Michael addition directly to the unsaturated bond or, in some cases, to an allene (B1206475) intermediate formed in situ from the substrate. This interaction results in the formation of a covalent linkage between the inhibitor and the enzyme, leading to irreversible enzyme inactivation nih.gov. Studies have also shown that 2-octynoyl coenzyme A acts as a mechanism-based inhibitor of pig kidney medium-chain acyl coenzyme A dehydrogenase acs.org.

Table 1: Enzyme Inhibition by Oct-2-yn-4-enoyl-CoA

| Target Enzyme | Type of Inhibition | Mechanism of Action | Reference(s) |

| Mitochondrial Trifunctional Protein β-subunit | Irreversible | Covalent modification via nucleophilic attack on the alkynoic acid derivative or its in situ generated allene intermediate. | acs.orgcolab.wsnih.gov |

| Enoyl-CoA Hydratase 2 | Irreversible | Covalent modification via nucleophilic attack on the alkynoic acid derivative or its in situ generated allene intermediate. | acs.orgnih.gov |

| Medium-Chain Acyl-CoA Dehydrogenase | Irreversible | Covalent modification via nucleophilic attack on the alkynoic acid derivative or its in situ generated allene intermediate; mechanism-based inhibitor. | acs.orgacs.orgcolab.wsnih.gov |

| Short-Chain Acyl-CoA Dehydrogenase | Irreversible | Covalent modification via nucleophilic attack on the alkynoic acid derivative or its in situ generated allene intermediate. | colab.wsnih.gov |

Comparative Studies with Known Inhibitors

While specific comparative studies directly contrasting Oct-2-yn-4-enoyl-CoA and its direct analogs with other established enzyme inhibitors in fatty acid oxidation were not detailed in the provided search results, the broader context of inhibitor research highlights the significance of such compounds. Studies on related compounds, such as 2-pentynoyl-CoA, demonstrate differential inhibition patterns among various acyl-CoA dehydrogenases, underscoring the nuanced structure-activity relationships within this class of inhibitors acs.org. The research on Oct-2-yn-4-enoyl-CoA primarily focuses on elucidating its potent, irreversible, and multifunctional inhibitory activity against key enzymes in fatty acid metabolism.

Modulation of Biological Pathways by Oct-2-yn-4-one Derived Structures

Beyond direct enzyme inhibition, derivatives related to the this compound structure have been investigated for their roles in modulating other biological pathways, including microRNA regulation and nitrification processes.

Potential as Nitrification Inhibitors

Derivatives stemming from alkyne-containing structures have shown promise as nitrification inhibitors (NIs) in agricultural contexts. Notably, 4-Methyl-1-(prop-2-yn-1-yl)-1H-1,2,3-triazole (MPT), a compound featuring a propargyl group, has been identified as a novel and highly efficient nitrification inhibitor acs.org. Nitrification is a critical process in the nitrogen cycle, catalyzed by ammonia-oxidizing bacteria and archaea, primarily through the enzyme ammonia (B1221849) monooxygenase (AMO) acs.orgmdpi.comfrontiersin.org.

MPT acts as a mechanistic, irreversible inhibitor of AMO, thereby effectively slowing down the conversion of ammonium (B1175870) (NH₄⁺) to nitrate (B79036) (NO₃⁻) in soils acs.org. This mechanism is crucial for improving nitrogen use efficiency in agriculture by retaining ammonium in the soil for longer periods, reducing nitrogen losses through leaching and the emission of greenhouse gases like nitrous oxide (N₂O) acs.orgmdpi.comfrontiersin.org.

Comparative studies indicate that MPT exhibits superior performance compared to commercial nitrification inhibitors such as 3,4-dimethylpyrazole phosphate (B84403) (DMPP) and dicyandiamide (B1669379) (DCD), particularly in acidic soils and dry climates where the efficacy of DMPP tends to decrease acs.org. Unlike some other 1,2,3-triazole derivatives that may act as reversible, noncompetitive inhibitors, MPT's irreversible inhibition of AMO distinguishes its mode of action acs.orgacs.org.

Table 2: Comparison of Nitrification Inhibitors

| Inhibitor Name / Class | Primary Target Enzyme | Mechanism of Inhibition | Comparative Efficacy Notes | Reference(s) |

| 4-Methyl-1-(prop-2-yn-1-yl)-1H-1,2,3-triazole (MPT) | Ammonia Monooxygenase (AMO) | Irreversible | Superior to DMPP and DCD, especially in acidic soils and dry climates. | acs.org |

| 3,4-dimethylpyrazole phosphate (DMPP) | Ammonia Monooxygenase (AMO) | Reversible (implied) | Efficacy decreases in acidic soils and dry climates; outperformed by MPT. | acs.org |

| Dicyandiamide (DCD) | Ammonia Monooxygenase (AMO) | Reversible (implied) | Less effective than DMPP; performance depends on temperature. | acs.org |

| Other 1,4-disubstituted 1,2,3-triazoles (general class) | Ammonia Monooxygenase (AMO) | Reversible, Noncompetitive | Can outperform DMPP; polar functional groups detrimental to inhibition; lipophilicity correlates with activity. (Note: MPT is a specific example). | acs.org |

Structure-Activity Relationship (SAR) Investigations of this compound Analogs